molecular formula C21H20O5 B3475724 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B3475724
M. Wt: 352.4 g/mol
InChI Key: YVLMKWKJGWFWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of esters It features a chromenone core structure with an ethylphenoxy group and a methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an electrophilic aromatic substitution reaction, where the chromenone core reacts with 4-ethylphenol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the chromenone derivative with 2-methylpropanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active chromenone moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
  • 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl acetate
  • 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl butanoate

Uniqueness

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability. The chromenone core provides a versatile scaffold for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-14-5-7-15(8-6-14)25-19-12-24-18-11-16(26-21(23)13(2)3)9-10-17(18)20(19)22/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLMKWKJGWFWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

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